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Frentizole exhibits antimitotic activity by binding to the colchicine site on tubulin, a target for anticancer

drugs. Binding at this site involves interactions with specific sub-pockets [1].

The table below summarizes the key mechanistic and structural information available for frentizole:

Property Description Experimental Evidence/Notes

Primary
Biological Target

Tubulin, at the colchicine binding
site [1]

Inhibits microtubule formation, arrests cell
cycle at G2/M phase.

Binding Sub-
pocket

Predominantly the AC
subpockets of the colchicine site

[1]

Suggested by structural similarity to other
AC-binding ligands like nocodazole.

Key Binding
Interactions

Hydrogen bonding and

hydrophobic contacts [1]

Docking studies suggest it binds in different

modes; specific H-bond donors/acceptors
not detailed.

Quantitative
Cytotoxicity (IC₅₀)

31 μM (CHO-K1 cells, MTT assay)
and 46 μM (CHO-K1 cells, LDH

assay) [2]

Indicates direct cellular toxicity at these
concentrations.
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Proposed Workflow for Characterizing Hydrogen
Bonds

To definitively characterize frentizole's hydrogen bonding patterns, an integrated experimental and

computational approach is required. The workflow below outlines the key steps:

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 6 Tech Support

https://www.smolecule.com/products/s528488?utm_src=pdf-body
https://www.smolecule.com/products/s528488?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Start: Hypothesis Generation
(Frentizole binds tubulin colchicine site)

Computational Study
(Molecular Docking)

Output: Predicted Binding Pose
& H-bond Map

Computational Study
(Molecular Dynamics Simulations)

Output: Stable H-bond Occupancy
& Energetics

Experimental Validation
(X-ray Crystallography/ Cryo-EM)

Output: High-Resolution Structure
with H-bond Donors/Acceptors

Experimental Validation
(Site-Directed Mutagenesis)

Output: Functional Impact
of Key Residues

Data Integration & SAR Analysis

Final Model: Validated H-bonding Pattern
for Drug Design
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Integrated workflow to characterize frentizole-tubulin hydrogen bonding.

Step 1: Computational Docking and Dynamics

Molecular Docking: Perform docking simulations to predict frentizole's binding pose within the
tubulin colchicine site, identifying potential hydrogen bonds between the ligand and key amino acid

residues (e.g., Asn, Gln, Lys) [1].
Molecular Dynamics (MD) Simulations: Run MD simulations to assess the stability of predicted

hydrogen bonds over time and calculate their free energy contribution using methods like MM/GBSA
[1].

Step 2: Experimental Structure Determination

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): Solve the high-resolution 3D
structure of the frentizole-αβ-tubulin complex. This directly visualizes hydrogen bonding patterns by

identifying atoms in close proximity and suitable geometry [1].

Step 3: Functional Validation

Site-Directed Mutagenesis: Mutate key tubulin residues identified as hydrogen bond partners (e.g.,

converting Asn to Ala). A significant decrease in frentizole's potency in anti-proliferation or tubulin
polymerization assays would confirm the functional importance of that specific hydrogen bond [1].

Key Residues & Design Implications

While specific residues for frentizole are not mapped, the colchicine site is known to contain potential

hydrogen bond donors and acceptors like Cysβ241, Asnβ258, Metβ259, and Valα318 [1].

Benzothiazole Core: The nitrogen and sulfur atoms in the thiazole ring are key participants in

hydrogen bonding and other non-covalent interactions with biological targets [3].
Strategic Modification: Introducing electron-withdrawing groups (e.g., fluorine) at the C-5 position or

a methoxy group at the C-6 position of the benzothiazole ring can enhance binding affinity, potency,
and metabolic stability [3]. This strategy could be used to optimize hydrogen bonding interactions.
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How to Proceed Further

The search results indicate that atomic-level structural data for the frentizole-tubulin complex is not yet

publicly available. To advance your research:

Conduct Molecular Modeling: Use the crystal structure of tubulin (e.g., PDB ID 1SA0) to perform

your own docking studies as a starting hypothesis.
Consult Specialized Databases: Search structural biology databases like the Protein Data Bank

(PDB) for any newly released structures containing frentizole.
Focus on Analogues: Study the structures of tubulin bound to other colchicine-site ligands (e.g.,

nocodazole) to infer potential conserved hydrogen bonding patterns.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Frentizole, a Nontoxic Immunosuppressive Drug, and Its ... [pmc.ncbi.nlm.nih.gov]

2. Frentizole | Aβ-ABAD Inbihitor [medchemexpress.com]

3. Benzothiazole-Based Therapeutics: FDA Insights and ... [mdpi.com]

To cite this document: Smolecule. [Known Mechanisms & Binding Interactions]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b528488#frentizole-hydrogen-

bonding-patterns]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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